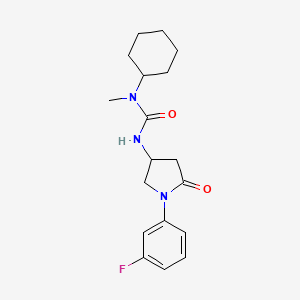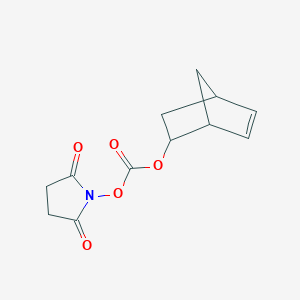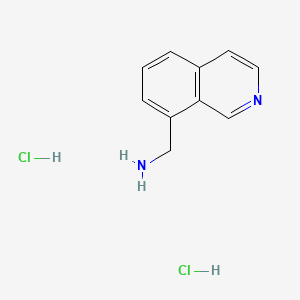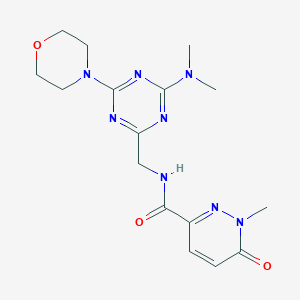
4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as CSPO and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The chemical compound 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine, owing to its structural features, may have implications similar to those observed in the synthesis of various sulfonamide derivatives. For instance, derivatives synthesized from 4-chlorobenzoic acid have demonstrated antiviral activities, specifically against the tobacco mosaic virus (Chen et al., 2010). This suggests potential research avenues for investigating the antiviral capabilities of similar sulfonamide compounds.
Luminescence and Electronic Effects
Compounds related to this compound, such as 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives, have been studied for their spectral and luminescence properties. These studies highlight the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, showing significant salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993). This opens up potential applications in materials science, particularly in the development of new luminescent materials.
Antimicrobial Applications
Another research direction involves the synthesis of formazans from Mannich bases derived from similar compounds, showcasing moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). This suggests that this compound and its derivatives could be explored for their antimicrobial properties.
Synthesis of Novel Heterocyclic Systems
Research has also been conducted on the synthesis of novel heterocyclic systems, such as the transformation of the 1,2,5-oxadiazole ring into the 1,2,5-thiadiazole ring, which is relevant to the structural manipulation of similar compounds (Konstantinova et al., 2014). This demonstrates the compound's potential in contributing to the synthesis of new heterocyclic systems with possible pharmaceutical applications.
Cytotoxicity Evaluation
Derivatives bearing the 4-(4-chlorophenylsulfonyl)phenyl moiety have been synthesized and evaluated for their cytotoxic effects, indicating potential applications in cancer research (Apostol, 2021). This highlights the importance of such compounds in developing new anticancer agents.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMVHOSJRGLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2448228.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)




![benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2448236.png)


![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)


